1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-6-13(15)18(17-9)14-16-12(8-20-14)10-4-3-5-11(7-10)19-2/h3-8H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTZDPVIMWPFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s thiazole ring is known for its ability to form hydrogen bonds and π-π interactions, facilitating its binding to active sites of enzymes. Additionally, the methoxyphenyl group enhances its hydrophobic interactions with biomolecules, further stabilizing these interactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s ability to form hydrogen bonds and π-π interactions allows it to bind to enzyme active sites, inhibiting or activating their functions. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, it can exhibit toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, and its distribution is influenced by its interactions with plasma proteins. These interactions can affect its localization and accumulation within specific tissues, impacting its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and function, as it may interact with specific biomolecules within these compartments. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
The compound 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine , also known by its CAS number 1173251-62-1 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 286.35 g/mol . The structure features a thiazole moiety linked to a methoxyphenyl group and a pyrazole amine, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer properties and anti-inflammatory effects. Below is a summary of its key biological activities:
Anticancer Activity
- Mechanism of Action : The compound's anticancer effects are thought to be mediated through various pathways, including apoptosis induction in cancer cells and inhibition of specific kinases involved in cell proliferation.
- Cell Lines Tested : Significant studies have evaluated the compound against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HT-29 (colorectal cancer)
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound in vitro:
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Xia et al. | A549 | 49.85 | Induction of apoptosis |
| Wang et al. | MCF-7 | 7.01 | Topoisomerase-IIa inhibition |
| Li et al. | HT-29 | 8.55 | CDK2 inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole and pyrazole rings can significantly influence the biological activity of the compound. Key findings include:
- The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
- Substitution patterns on the thiazole ring are critical for maintaining high activity against cancer cell lines.
In Vivo Studies
While most studies have focused on in vitro evaluations, preliminary in vivo studies suggest that the compound may also demonstrate significant antitumor activity in animal models, warranting further investigation into its pharmacokinetics and therapeutic potential.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant promise in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of thiazole and pyrazole compounds are effective in inhibiting cancer cell proliferation. For instance, compounds with similar scaffolds have shown activity against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Properties
Studies have demonstrated that thiazole derivatives possess anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a potential candidate for treating inflammatory diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research shows that thiazole derivatives can exhibit antibacterial activity against various strains of bacteria, including resistant strains . This suggests potential applications in developing new antibiotics.
The biological activity of 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine has been investigated through various assays.
Enzyme Inhibition Studies
Inhibitory assays against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have shown promising results. These enzymes are crucial in neurodegenerative diseases like Alzheimer's, suggesting that this compound may contribute to therapeutic strategies for cognitive disorders.
Cytotoxicity Assays
Cytotoxicity studies using human cancer cell lines have revealed that the compound can induce cell death at micromolar concentrations. This highlights its potential as an anticancer agent .
Material Science Applications
Beyond medicinal chemistry, the compound's unique properties make it suitable for applications in material science.
Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances device performance .
Case Studies
Comparison with Similar Compounds
Structural Modifications in Thiazole-Substituted Pyrazolamines
The following table compares key structural analogs, focusing on substitutions at the thiazole 4-position and their physicochemical/biological implications:
Structure-Activity Relationship (SAR) Insights
Substituent Position: Meta-substitution (3-methoxyphenyl) vs. For example, para-fluorophenyl analogs show higher binding to kinase ATP pockets due to fluorine’s electronegativity . Dimethoxy groups (3,4-dimethoxyphenyl) increase polarity but may reduce bioavailability due to higher metabolic susceptibility .
Heterocycle Variations :
- Replacement of thiazole with 1,3-oxazole (as in ) reduces sulfur’s lipophilic contribution, affecting membrane penetration .
- Benzofuran-thiazole hybrids () exhibit enhanced CNS activity due to improved blood-brain barrier penetration .
Synthetic Accessibility :
- Analogs like 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine are synthesized via cyclocondensation of thioureas with α-haloketones, a method adaptable to diverse aryl groups .
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction of the pyrazole ring with the 3-methyl substitution.
- Formation of the 1,3-thiazole ring bearing the 3-methoxyphenyl substituent.
- Coupling of these heterocycles through the nitrogen at position 1 of the pyrazole.
- Introduction or preservation of the amine group at the 5-position of the pyrazole.
Preparation of the Pyrazole Core
A common approach to preparing 3-methyl-1H-pyrazol-5-amine derivatives involves condensation reactions starting from hydrazines and β-ketoesters or β-diketones, followed by cyclization. For example, related pyrazole derivatives have been synthesized by reacting acetoacetyl derivatives with substituted phenylhydrazines under acidic conditions, followed by cyclization with agents such as phosphorus oxychloride or Lawesson's reagent to improve yield and purity.
Formation of the 1,3-Thiazole Ring
The 1,3-thiazole ring substituted with a 3-methoxyphenyl group is typically constructed via condensation reactions involving thioketones and aldehydes or equivalents. This step often involves the reaction of a suitable α-haloketone or α-haloaldehyde with thiourea or related sulfur-containing reagents to form the thiazole heterocycle.
Coupling of Pyrazole and Thiazole Units
The linkage of the pyrazole and thiazole rings at the nitrogen of the pyrazole can be achieved through nucleophilic substitution or condensation reactions, depending on the functional groups present on each heterocycle. Protection and deprotection steps are often necessary to ensure selectivity and to prevent side reactions.
Representative Detailed Preparation Procedure
Based on patent literature and related synthetic studies, a representative preparation method includes the following steps:
Reaction Conditions and Optimization
- Organic layers are commonly washed with aqueous sodium chloride or sodium bicarbonate solutions at elevated temperatures (50–55°C) to remove impurities.
- Concentration steps are carried out under atmospheric or reduced pressure at temperatures ranging from 50°C to 110°C to concentrate intermediates without decomposition.
- Addition of glacial acetic acid at controlled temperatures (50–55°C) facilitates precipitation of intermediates or final products.
- Cooling steps from 50°C down to 0–5°C with stirring promote crystallization and improve solid purity.
- Drying of isolated solids is performed at mild temperatures (40–45°C) over extended periods (15–20 hours) to ensure removal of residual solvents without thermal degradation.
Research Findings and Comparative Analysis
- Use of Lawesson's reagent for cyclization in pyrazole preparation improves yield and purity compared to phosphorus oxychloride, which is time-consuming and can reduce product quality.
- The condensation approach to thiazole formation allows for incorporation of various substituents on the phenyl ring, including methoxy groups, enabling structural diversity and potential biological activity tuning.
- The modular nature of the synthesis permits derivatization at multiple positions, facilitating structure-activity relationship studies in medicinal chemistry.
- Purification protocols involving aqueous washes and controlled crystallization are critical for obtaining analytically pure compounds suitable for biological evaluation.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Solvents/Conditions | Outcome/Notes |
|---|---|---|---|
| Pyrazole ring formation | Acetoacetyl derivatives, phenylhydrazine, methanesulfonic acid, Lawesson's reagent | Methanesulfonic acid medium, cyclization at 50–110°C | High purity 3-methyl-1-phenyl-pyrazol intermediate |
| Thiazole ring formation | Thioketones, 3-methoxybenzaldehyde | Condensation under controlled temperature | 1,3-thiazole with 3-methoxyphenyl substituent |
| Coupling reaction | Pyrazole intermediate, thiazole intermediate | Acidic/basic conditions, possible protection/deprotection | Formation of target heterocyclic linkage |
| Amination/deprotection | Aminating agents or deprotection reagents | Mild temperatures, aqueous workup | Introduction/preservation of 5-amine group |
| Purification | Aqueous sodium chloride/bicarbonate washes, toluene wash, crystallization | Temperature control from 0°C to 55°C, drying at 40–45°C | Isolated pure final compound |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclocondensation to avoid side reactions .
- Solvent Selection : Polar aprotic solvents enhance solubility of intermediates .
- Catalyst Screening : Cu(I) catalysts reduce reaction time by 40% in click chemistry steps .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) for this compound?
Advanced Data Analysis
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or hydrogen bonding in the solid state.
- Case Study : The title compound’s crystal structure () showed intramolecular C–H⋯N hydrogen bonds, creating an S(6) ring motif. This stabilizes a planar conformation not observed in solution NMR .
- Methodological Approach :
- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311G(d,p)) with experimental data to identify tautomeric forms or dynamic effects .
- Variable-Temperature NMR : Probe conformational changes by acquiring spectra at 25°C and 60°C .
What computational methods are most effective for predicting the thermodynamic stability and reactivity of this compound?
Q. Advanced Computational Modeling
- DFT/B3LYP : Accurately predicts:
- Mulliken Charges : Reveal electron-deficient regions (e.g., thiazole N-atoms) prone to nucleophilic attack .
- HOMO-LUMO Gaps : A narrow gap (4.2 eV in ) suggests high reactivity, correlating with observed bioactivity .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic (amine groups) and electrophilic (thiazole ring) sites .
- Thermodynamic Properties : Gibbs free energy (ΔG) and enthalpy (ΔH) calculations at 298–500 K guide stability under experimental conditions .
How does the molecular conformation impact biological activity, and what interaction studies are recommended?
Q. Advanced Interaction Studies
- Crystal Structure Insights : The compound’s planar thiazole-pyrazole core (dihedral angle: 16.8° with methoxyphenyl) facilitates π-π stacking with aromatic residues in enzyme active sites .
- Recommended Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) to quantify Ki values .
- Molecular Dynamics (MD) : Simulate binding modes with GROMACS or AMBER to identify key residues (e.g., hydrogen bonds with His384 in EGFR) .
What strategies mitigate challenges in characterizing tautomeric forms of this compound?
Q. Advanced Tautomerism Analysis
- Problem : Pyrazole-amine tautomers (e.g., 5-amine vs. 3-amine) complicate spectral interpretation.
- Solutions :
- X-ray Photoelectron Spectroscopy (XPS) : Distinguish N environments (amine vs. imine) via N 1s binding energies .
- Isotopic Labeling : Introduce ¹⁵N at the amine group to track tautomerization via 2D ¹H-¹⁵N HSQC NMR .
How can researchers validate the compound’s stability under physiological conditions?
Q. Basic Stability Profiling
- Accelerated Stability Testing :
- pH Variability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Oxidative Stress : Expose to H₂O₂ (3% v/v) to assess susceptibility to oxidation at the methoxy group .
- Advanced Metrics :
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) .
What structural analogs of this compound show promise in overcoming drug resistance?
Q. Advanced SAR Exploration
- Key Modifications :
- Fluorine Substitution : Replacing methoxy with 3-fluorophenyl () enhances metabolic stability (t₁/₂ increased by 2.3×) .
- Methyl vs. Ethyl Groups : Ethyl substitution at pyrazole N1 () improves blood-brain barrier penetration (logP increased by 0.5) .
Which spectroscopic techniques are critical for confirming functional group integrity?
Q. Basic Characterization
- ¹H/¹³C NMR :
- Thiazole protons resonate at δ 7.8–8.2 ppm (doublet, J = 3.1 Hz) .
- Pyrazole-amine NH₂ appears as a broad singlet at δ 5.2–5.5 ppm .
- IR Spectroscopy :
- N-H stretch (3300–3500 cm⁻¹) and C=N (1600 cm⁻¹) confirm amine and thiazole groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
